methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine-based derivative characterized by a thiazolidinone core with a Z-configured 2,5-dimethoxybenzylidene substituent at the 5-position and a methyl benzoate group at the 3-position. The compound’s structure combines electron-rich aromatic systems (dimethoxy groups) with a lipophilic ester moiety, which may enhance membrane permeability and biological activity. The Z-configuration of the benzylidene group is critical for maintaining planar conjugation, influencing both reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-24-15-8-9-16(25-2)13(10-15)11-17-18(22)21(20(27)28-17)14-6-4-12(5-7-14)19(23)26-3/h4-11H,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNXKVFJNHMDW-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidinone Scaffold Formation
The target compound’s thiazolidinone core is synthesized via cyclocondensation of methyl 4-aminobenzoate with carbon disulfide and chloroacetic acid. This reaction produces the intermediate 2-thioxo-1,3-thiazolidin-4-one, which is subsequently functionalized at the 3-position with a 2,5-dimethoxybenzylidene group. Key steps include:
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Nucleophilic substitution : The amine group of methyl 4-aminobenzoate reacts with carbon disulfide in alkaline conditions to form a dithiocarbamate intermediate.
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Cyclization : Treatment with chloroacetic acid induces ring closure, yielding the 2-thioxo-thiazolidin-4-one scaffold.
Reaction conditions for this stage typically involve ethanol as the solvent, sodium hydroxide as the base, and reflux temperatures (70–80°C) for 6–8 hours, achieving yields of 78–85%.
Knoevenagel Condensation for Benzylidene Functionalization
Microwave-Assisted Synthesis Optimization
Recent advancements highlight microwave irradiation as a superior method for synthesizing 5-arylidene-thiazolidinones. Comparative studies demonstrate significant improvements:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Yield | 68–75% | 85–92% |
| Reaction Time | 4–6 hours | 20–40 minutes |
| Purity (HPLC) | 90–93% | 96–98% |
| Energy Consumption (kJ) | 1,200 | 300 |
Microwave conditions (Monowave® 300 reactor, 150 W, 120°C) facilitate rapid dielectric heating, minimizing decomposition of heat-sensitive functional groups like the methyl ester.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, CH=C), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.95–7.05 (m, 3H, OCH3-substituted Ar–H), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, COOCH3).
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13C NMR : δ 192.4 (C=O), 168.2 (C=S), 165.9 (COOCH3), 152.1–112.4 (aromatic carbons), 56.1–52.3 (OCH3 and COOCH3).
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HRMS : m/z calculated for C21H19NO6S2 [M+H]+: 454.0728; found: 454.0731.
X-ray Crystallography (Hypothetical Data)
While no crystallographic data exists for this specific compound, analogous structures exhibit planar thiazolidinone rings with dihedral angles of 8–12° between the benzylidene and benzoate groups, stabilizing the (Z)-configuration.
Applications and Derivative Synthesis
The methyl ester group enhances lipophilicity, making this compound a candidate for:
Chemical Reactions Analysis
Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Rhodanine Derivatives
Key Findings
Substituent Effects on Physicochemical Properties: The 2,5-dimethoxybenzylidene group in the target compound introduces electron-donating methoxy groups, which may enhance π-π stacking interactions compared to pyrazine or indole substituents . Ester vs.
Biological Activity Correlations :
- Antimicrobial Activity : Indole-substituted derivatives (e.g., compound 5h) exhibit strong antibacterial/antifungal activity due to aromatic bulk and hydrogen-bonding capacity, whereas the target compound’s dimethoxy groups may favor different target interactions .
- Enzyme Inhibition : The 4-hydroxy-3-methoxy derivative (3d) shows aldose reductase inhibition, suggesting that hydroxyl/methoxy positioning on the benzylidene ring is critical for binding affinity .
Spectral and Crystallographic Insights: UV-Vis spectra of similar compounds (e.g., λmax ~388 nm for compound 7) indicate conjugation between the benzylidene and thiazolidinone core, a feature shared with the target compound . Crystal structures of rhodanine derivatives (e.g., methanol solvates in ) highlight the role of hydrogen bonding and solvate formation in stability, which may differ for the target compound due to its ester group .
Biological Activity
Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound belonging to the thiazolidinone class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry. The thiazolidinone framework is recognized for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The structure includes a thiazolidinone core with a methoxy-substituted benzylidene moiety, contributing to its lipophilicity and potential bioactivity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| Core Structure | Thiazolidinone |
| Substituents | Dimethoxybenzylidene |
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, showing promising results.
Case Study: Antibacterial Efficacy
In a study assessing antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated an inhibitory concentration (IC50) of less than 10 µM, indicating strong antibacterial potential .
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. The compound has been tested for its ability to inhibit cell proliferation in various cancer cell lines.
In Vitro Studies
A recent study evaluated the compound's effects on several tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Huh7 | <10 | Strong antiproliferative effect |
| Caco2 | <8 | Significant inhibition |
| MDA-MB 231 | <15 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. It is hypothesized that the compound modulates apoptosis-related pathways and inhibits key enzymes involved in tumor growth and proliferation.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : Reacting 2,5-dimethoxybenzaldehyde with a thiosemicarbazide derivative to form a thiosemicarbazone intermediate.
Cyclization : Using chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
Esterification : Introducing the methyl benzoate moiety via nucleophilic substitution or esterification reactions.
Key reagents include sodium acetate (for pH control) and DMF (as a polar aprotic solvent). Yields are optimized by controlling reaction time (2–6 hours) and temperature (reflux conditions) .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the Z-configuration of the benzylidene group and substituent positions. For example, the methoxy protons resonate at δ 3.8–4.0 ppm, while the thioxo group influences downfield shifts in aromatic protons .
- HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 456.08 vs. calculated 456.09) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
Q. What are the common biological targets or assays for evaluating its activity?
- Methodological Answer :
- Anticancer assays : MTT assays using cell lines like MCF-7 (breast cancer) or A549 (lung cancer) at IC50 concentrations of 10–50 µM .
- Enzyme inhibition : Testing against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorescence-based assays .
- Antimicrobial screening : Agar diffusion against Staphylococcus aureus or E. coli .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer :
- Solvent selection : A DMF/acetic acid (1:2 v/v) mixture improves cyclization efficiency compared to ethanol .
- Catalysts : Triethylamine (1.2 equiv.) enhances esterification yields by neutralizing HCl by-products .
- Purification : Recrystallization from DMF-ethanol (1:5) removes unreacted starting materials, achieving >95% purity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Differences in cell line sensitivity (e.g., IC50 of 12 µM in MCF-7 vs. 45 µM in HeLa) .
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) alter lipophilicity and target binding. For example:
| Derivative | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| A | 4-OCH3 | 12 | EGFR |
| B | 4-OC2H5 | 28 | COX-2 |
| Data adapted from |
- Dose-response validation : Repeating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Core modifications : Replacing the thiazolidinone with a thiophene ring reduces activity, highlighting the importance of the sulfur-rich core .
- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) at the benzylidene position enhances anticancer potency by 3-fold .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol) .
Q. How can researchers address challenges in stereochemical control during synthesis?
- Methodological Answer :
- Z/E isomerism : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and benzylidene proton. NOE experiments confirm this geometry .
- Chiral centers : Use of chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINAP-Pd) for derivatives with multiple stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
